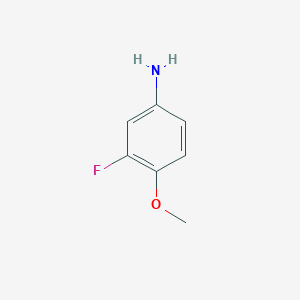

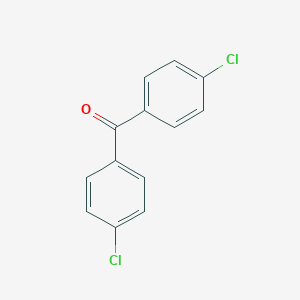

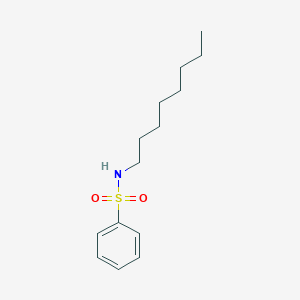

![molecular formula C13H10FNO B107254 3-[(4-Fluorophenyl)iminomethyl]phenol CAS No. 1653959-48-8](/img/structure/B107254.png)

3-[(4-Fluorophenyl)iminomethyl]phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

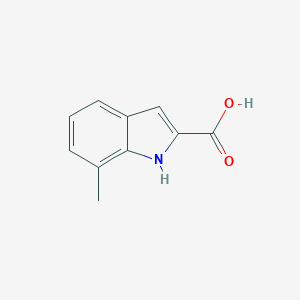

The compound "3-[(4-Fluorophenyl)iminomethyl]phenol" is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound to give a C=N double bond, known as an imine. Schiff bases like this one are known for their diverse applications in various fields such as materials science, catalysis, and organic synthesis .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, oligo-2-[(4-fluorophenyl) imino methylene] phenol was synthesized through oxidative polycondensation reactions using air oxygen and NaOCl in an aqueous alkaline medium. The reaction conditions were optimized to achieve high yields and the resulting oligomers were characterized using various techniques such as NMR, FT-IR, and size exclusion chromatography . Similarly, novel polyurethanes have been prepared from related phenolic Schiff bases by reacting with different diisocyanates, showcasing the versatility of these compounds in polymer synthesis .

Molecular Structure Analysis

The molecular structure of Schiff bases can be quite complex and is often studied using spectroscopic and X-ray crystallographic techniques. For example, a related compound with a fluorophenyl group was characterized by FTIR, NMR, and X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and intramolecular interactions that stabilize the structure . Another study on a methoxyphenyl derivative demonstrated that the molecule adopts an enol-imine tautomeric form with a nearly planar conformation, which is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

Schiff bases can undergo various chemical reactions due to the reactive imine group. The studies provided do not detail specific reactions for "3-[(4-Fluorophenyl)iminomethyl]phenol," but the related literature suggests that these compounds can participate in further condensation reactions, coordination with metal ions to form complexes, and can be used as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases are influenced by their molecular structure. The stability of these compounds can be assessed through thermal degradation studies, as seen in the oligomer-metal complexes derived from a related Schiff base, which showed increased thermal stability compared to the monomer . The solubility of Schiff base polymers in polar aprotic solvents has also been reported, which is important for their application in materials science . Additionally, theoretical studies such as DFT calculations can provide insights into the electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and potential applications of these compounds .

科学的研究の応用

Tautomerism and Molecular Structure

3-[(4-Fluorophenyl)iminomethyl]phenol exhibits tautomerism, existing in phenol form in solution and preferring a quinone arrangement in the solid state. NMR and X-ray techniques have been used to analyze its structure, highlighting its diverse molecular behavior (Sridharan et al., 2004).

Protonation Studies

Studies on the protonation of 4-fluorophenol and similar compounds in concentrated aqueous sulfuric acid using 13C NMR spectroscopy have been conducted. These studies provide insights into the protonation behavior of these compounds, which is important for understanding their chemical properties (Koeberg-Telder et al., 2010).

Applications in Synthesis of Biologically Active Molecules

This compound is identified as a pharmacophore, used in synthesizing new biologically active molecules, such as certain antibacterial agents, highlighting its significance in medicinal chemistry (Holla et al., 2003).

Material Synthesis and Characterization

3-[(4-Fluorophenyl)iminomethyl]phenol has been used in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes. These compounds have been characterized using various techniques such as NMR, FT-IR, and UV-Vis, and have shown promising stability against thermo-oxidative decomposition (Kaya & Gül, 2004).

Polymer Research

The compound has been used in the preparation of novel polyurethanes, where it reacts with different diisocyanates. The resultant polymers have been characterized extensively, showing solubility in polar aprotic solvents and semi-crystalline nature (Raghu et al., 2008).

Fluorescent Sensing and Imaging

3-[(4-Fluorophenyl)iminomethyl]phenol-based compounds have been explored for fluorescent sensing, especially in detecting zinc(II) ions. Their ability to significantly increase emission quantum yield upon interaction with Zn2+ ions makes them valuable in biological and environmental sensing (Roy et al., 2009).

特性

IUPAC Name |

3-[(4-fluorophenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMABNWXQUYPGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)iminomethyl]phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。